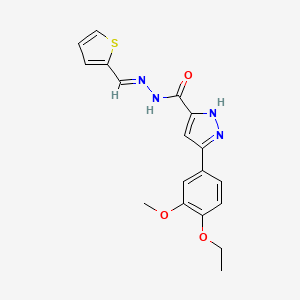

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide features a pyrazole core substituted at position 3 with a 4-ethoxy-3-methoxyphenyl group and at position 5 with a carbohydrazide moiety linked to a thiophen-2-ylmethylene group. The ethoxy and methoxy substituents on the phenyl ring contribute electron-donating effects, while the thiophene moiety introduces sulfur-based aromaticity.

Properties

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-3-25-16-7-6-12(9-17(16)24-2)14-10-15(21-20-14)18(23)22-19-11-13-5-4-8-26-13/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFPVCXKGFFSCS-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure

The chemical formula for this compound is C16H18N4O3S, and its structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial efficacy of several derivatives, including compounds similar to this compound. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and E. coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | E. coli |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, a series of synthesized pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

- Inhibition Rates : Compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76 | 86 |

| Compound B | 85 | 93 |

3. Anticancer Activity

Pyrazole derivatives have shown promise in cancer treatment, particularly against BRAF(V600E) mutations that are prevalent in melanoma:

- Inhibitory Activity : Certain compounds have demonstrated potent inhibitory effects on cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

Several studies have reported on the synthesis and evaluation of pyrazole derivatives:

- Study on MAO-B Inhibition : A novel series of pyrazole derivatives were tested for their ability to inhibit monoamine oxidase B (MAO-B), with some compounds showing high activity comparable to established inhibitors .

- Antitubercular Activity : Research focused on anti-tubercular activity against Mycobacterium tuberculosis revealed that specific pyrazole derivatives displayed significant inhibition rates, indicating their potential in treating tuberculosis infections .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazone precursors with thiophene derivatives. The characterization of this compound can be performed using several techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of functional groups.

- Mass Spectrometry (MS) : Determines the molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies characteristic functional groups through their vibrational transitions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. Studies have shown that this compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit enzymatic functions essential for bacterial growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of the thiophene moiety is believed to enhance its cytotoxic effects by increasing cellular uptake and modulating signaling pathways associated with cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Preclinical studies demonstrate that it can reduce inflammation markers in animal models, suggesting a mechanism that involves the inhibition of pro-inflammatory cytokines .

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in material science:

Nonlinear Optical Properties

Research into the nonlinear optical properties of pyrazole derivatives indicates that they can be utilized in photonic devices. The unique molecular structure of this compound allows for strong nonlinear responses, making it a candidate for applications in optical limiting and frequency conversion .

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for use in organic light-emitting diodes. Its ability to emit light upon electrical stimulation can be harnessed in developing efficient OLED materials, contributing to advancements in display technologies .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus | Pharmaceutical development |

| Anticancer Research | Induced apoptosis in breast cancer cell lines | Cancer therapeutics |

| Material Science | Exhibited significant nonlinear optical properties | Development of photonic devices |

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

a. Position 3 Substitutions

b. Position 5 Substitutions

Hydrazide-Linked Moieties

- Target Compound : Thiophen-2-ylmethylene.

- Analog (): (1E)-1-(2-Thienyl)ethylidene.

- Analog (): Chlorobenzylideneamino and triazole-thione groups. The chloro substituent and thione sulfur introduce electron-withdrawing effects, which may alter redox properties compared to the target’s electron-rich substituents .

Electronic and Physicochemical Properties

Research Findings and Hypothetical Implications

- Steric vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.